1-Fluoro-2,4,6-triméthylpyridinium tétrafluoroborate

Vue d'ensemble

Description

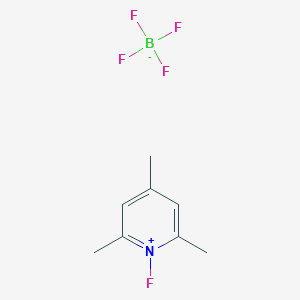

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is an organic compound with the chemical formula C8H11BF5N and a molecular weight of 226.98 g/mol . It is commonly used as a fluorinating agent in various chemical reactions due to its ability to introduce fluorine atoms into organic molecules . The compound appears as a white to light yellow powder or crystalline solid and is soluble in organic solvents such as diethyl ether, dichloromethane, and chloroform .

Applications De Recherche Scientifique

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (FPyB) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that undergo fluorination reactions . It acts as a source of electrophilic fluorine .

Mode of Action

FPyB’s mode of action involves the formation of an ion pair with the reactant, which enhances its solubility in the organic phase and promotes the desired chemical transformation . It facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase, by forming a complex with the reactant .

Biochemical Pathways

FPyB is involved in several biochemical pathways, including Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, and aryl trifluoromethylation reactions . These reactions are crucial in the synthesis of various organic compounds.

Result of Action

The result of FPyB’s action is the successful fluorination of target organic compounds . This can lead to the synthesis of a wide range of fluorinated organic compounds, which have applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of FPyB can be influenced by various environmental factors. For instance, the solvent used can affect the solubility of the reactants and the efficiency of the reaction . Additionally, factors such as temperature and pressure might also influence the reaction outcomes . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of FPyB’s action.

Méthodes De Préparation

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be synthesized through the reaction of 2,4,6-trimethylpyridine with tetrafluoroboric acid . The reaction is typically carried out in an appropriate solvent, and the product is obtained through crystallization or solvent evaporation . Industrial production methods follow similar synthetic routes but are optimized for larger-scale production and higher yields .

Analyse Des Réactions Chimiques

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Fluorination Reactions:

C-H Activation: It is used in palladium(II)-catalyzed para-selective C-H arylation reactions.

Aryl Trifluoromethylation: It participates in reactions that introduce trifluoromethyl groups into aromatic compounds.

Common reagents and conditions for these reactions include palladium catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions are fluorinated organic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Comparaison Avec Des Composés Similaires

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be compared with other fluorinating agents such as:

N-Fluorobenzenesulfonimide: Another electrophilic fluorinating agent used in similar reactions.

1-Fluoropyridinium triflate: A related compound with similar fluorinating properties.

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Used in fluorination reactions but with different reactivity and selectivity.

The uniqueness of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate lies in its high reactivity and selectivity in introducing fluorine atoms into organic molecules, making it a valuable reagent in synthetic chemistry .

Activité Biologique

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMPY) is a specialized electrophilic fluorinating agent that has garnered attention in synthetic organic chemistry due to its unique properties and applications. This compound is particularly valued for its ability to introduce fluorine into organic molecules, which can significantly enhance their biological activity and pharmacological properties. This article delves into the biological activity of F-TMPY, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

F-TMPY is characterized by its high fluorine content and reactivity as an electrophilic fluorine source. It is commonly used in reactions involving C-H activation and oxidative functionalization. The compound's mechanism typically involves the generation of a carbocation intermediate, which facilitates the electrophilic attack on nucleophiles present in substrates.

Key Reactions

- C-H Activation : F-TMPY has been shown to effectively fluorinate benzylic C-H bonds under palladium catalysis, achieving yields up to 82% in certain conditions. This reaction highlights its potential for selective functionalization of complex organic molecules .

- Electrophilic Fluorination : The compound serves as a powerful reagent for the electrophilic fluorination of various substrates, including β-ketoesters, where it can achieve high enantioselectivity (up to 94% ee) when used with chiral catalysts .

Antibacterial and Antifungal Properties

Research has indicated that F-TMPY can be utilized in the synthesis of fluorinated pharmaceuticals that exhibit enhanced antibacterial and antifungal activities. The introduction of fluorine into drug candidates often improves their metabolic stability and bioavailability.

- Case Study : A study evaluated the antibacterial effects of various fluorinated compounds synthesized using F-TMPY as a fluorinating agent. Results indicated that these compounds displayed significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Applications in Medicinal Chemistry

F-TMPY's role in drug design is underscored by its ability to modify biologically active molecules, enhancing their therapeutic profiles:

- Fluorinated Pharmaceuticals : The compound has been instrumental in the development of several fluorinated pharmaceuticals that target various diseases. Its use in synthesizing compounds with improved pharmacokinetic properties has been documented extensively .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNLYYDDEUOXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BF5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381379 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109705-14-8 | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.